2-Methoxy-5-(2-nitroethenyl)phenol
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Overview
Description
The compound identified as “2-Methoxy-5-(2-nitroethenyl)phenol” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and uses to appreciate its significance in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Methoxy-5-(2-nitroethenyl)phenol involves specific synthetic routes and reaction conditions. The detailed synthetic pathways and conditions are crucial for obtaining the compound in high yield and purity. Industrial production methods may vary, but they generally aim to optimize the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-(2-nitroethenyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used
Scientific Research Applications
2-Methoxy-5-(2-nitroethenyl)phenol has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biological pathways and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-nitroethenyl)phenol involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential applications. The molecular targets and pathways involved may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: 2-Methoxy-5-(2-nitroethenyl)phenol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or reactivity patterns, but this compound may have distinct properties or applications that set it apart.
Highlighting Uniqueness: The uniqueness of this compound can be highlighted by comparing its properties, reactivity, and applications with those of similar compounds
Conclusion
This compound is a compound with significant scientific and industrial importance Its preparation, reactions, applications, and mechanism of action are essential for understanding its role in various fields
Properties
IUPAC Name |
2-methoxy-5-(2-nitroethenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9-3-2-7(6-8(9)11)4-5-10(12)13/h2-6,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCVJPGJBCRIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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